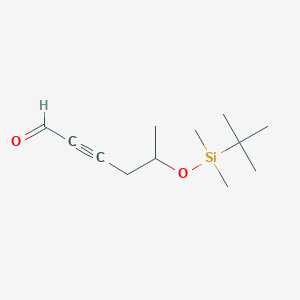

5-(tert-Butyldimethylsilyloxy)-2-hexynal

Vue d'ensemble

Description

“5-(tert-Butyldimethylsilyloxy)-2-hexynal” is a chemical compound. However, there is limited information available specifically for “5-(tert-Butyldimethylsilyloxy)-2-hexynal”. A similar compound, “5-(tert-Butyldimethylsilyloxy)-1-pentanol”, is known to participate in the synthesis of well-defined mono- and ditelechelic polyphosphazenes12.

Synthesis Analysis

The synthesis of similar compounds involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) as a silylation agent. The reaction proceeds via N-tert-butyldimethylsilylimidazole as a very reactive silylating agent3. However, specific synthesis methods for “5-(tert-Butyldimethylsilyloxy)-2-hexynal” are not readily available in the searched resources.Molecular Structure Analysis

The molecular structure of “5-(tert-Butyldimethylsilyloxy)-2-hexynal” is not explicitly mentioned in the searched resources. However, the linear formula for a similar compound, “5-(tert-Butyldimethylsilyloxy)-1-pentanol”, is given as (CH3)3CSi(CH3)2O(CH2)5OH12.Chemical Reactions Analysis

The chemical reactions involving “5-(tert-Butyldimethylsilyloxy)-2-hexynal” are not explicitly mentioned in the searched resources. However, tert-butyldimethylsilyloxy group is known to be hydrolytically stable and holds promise for applications in protective groups3.Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(tert-Butyldimethylsilyloxy)-2-hexynal” are not explicitly mentioned in the searched resources. However, a similar compound, “5-(tert-Butyldimethylsilyloxy)-1-pentanol”, has a refractive index of n20/D 1.442 (lit.), boiling point of 140 °C/6 mmHg (lit.), and density of 0.885 g/mL at 25 °C (lit.)12.Applications De Recherche Scientifique

Hydroxyl-Protecting Agent : Dimethyl-tert-butylsilyl, a part of the structure of this compound, is known for being a stable, hydroxyl-protecting agent. It has potential applications in various fields, including the synthesis of prostaglandins (Corey & Venkateswarlu, 1972).

Protecting Group in Deoxynucleosides : The tert-butyldimethylsilyl group is versatile and stable, serving as a protecting group for the synthesis of various protected deoxynucleosides in good yields (Ogilvie, 1973).

Glycoconjugate Synthesis : This compound is effective in protecting D-glucal and D-galactal, providing valuable 2-azido-2-deoxy-gluco- and -galactopyranosyl donors for efficient glycoconjugate synthesis (Kinzy & Schmidt, 1987).

Antimitotic Agent Precursor : It is used in the enantioselective synthesis of a precursor for antimitotic agents (Eggen & Georg, 1998).

Key Precursor in Statin Synthesis : It plays a role in the complex low-temperature synthesis of a key lactonized statin side chain precursor, which is significant for thermal process safety in industrial production (Časar, Tramšek, & Goršek, 2010).

Chiral Building Block for Bicyclo[3.3.0]octane Compounds : Utilized in the synthesis of chiral building blocks for bicyclo[3.3.0]octane compounds (Subburaj, Okamoto, & Sato, 2002).

Diels-Alder Cycloadditions : Involved in yielding bicyclic cycloadducts in the synthesis of various compounds (Wu, He, Zhou, & Lee, 2010).

RNA Synthesis : It aids in the fast and high-yield synthesis of RNA, with easy deprotection under mild conditions, making it a promising tool for high-throughput RNA purification (Semenyuk et al., 2006).

Neuroprotective Agent Synthesis : Facilitates the synthesis of neuroprotective agents through Diels-Alder reactions (Dissanayake et al., 2020).

Stereoselective Synthesis of Cyclopentanecarboxylates : Useful in the Dirhodium(II)-catalyzed intramolecular carbon-hydrogen insertion of α-diazo ketones for the stereoselective synthesis of cyclopentanecarboxylates (Yakura et al., 1997).

Functionalized Heterocycles : It is employed in asymmetric vinylogous Mannich reactions to produce functionalized heterocycles (Ruan, Luo, Du, & Huang, 2011).

Novel Compound Synthesis : This compound is used in the synthesis of new chemical entities, such as in the allylation of 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde (Bouarata, Tebbani, & Mosset, 2012).

Enantioenriched Allenylindium Reagent Synthesis : Useful in creating enantioenriched allenylindium reagents for additions to aldehydes (Johns, Grant, & Marshall, 2003).

Catecholamine Metabolite Analysis : Aids in the profiling method for simultaneous determination of major catecholamine metabolites in urine, important for functional tumor diagnosis and pharmacokinetic studies (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Deuterated C-6 and C-9 Flavour Volatiles Synthesis : Involved in the synthesis of deuterated flavor volatiles (Felder & Rowan, 1999).

Safety And Hazards

The safety and hazards of “5-(tert-Butyldimethylsilyloxy)-2-hexynal” are not explicitly mentioned in the searched resources. However, a similar compound, “5-(tert-Butyldimethylsilyloxy)-1-pentanol”, is classified as a combustible liquid45.

Orientations Futures

The future directions for “5-(tert-Butyldimethylsilyloxy)-2-hexynal” are not explicitly mentioned in the searched resources. However, a similar compound, “5-(tert-Butyldimethylsilyloxy)-1-pentanol”, is known to participate in the synthesis of well-defined mono- and ditelechelic polyphosphazenes12, indicating potential for further research and applications in this area.

Please note that the information provided is based on the best available resources and may not be fully comprehensive or completely accurate for “5-(tert-Butyldimethylsilyloxy)-2-hexynal”. For more detailed information, please refer to specialized chemical databases or consult with a chemist.

Propriétés

IUPAC Name |

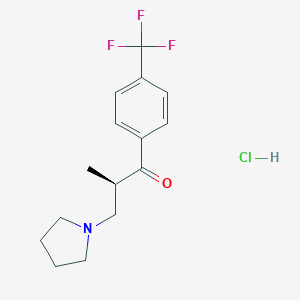

5-[tert-butyl(dimethyl)silyl]oxyhex-2-ynal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2Si/c1-11(9-7-8-10-13)14-15(5,6)12(2,3)4/h10-11H,9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRJIAWJBWYPDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#CC=O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(tert-Butyldimethylsilyloxy)-2-hexynal | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

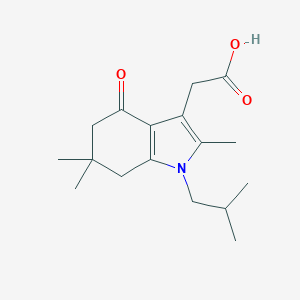

![[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44353.png)

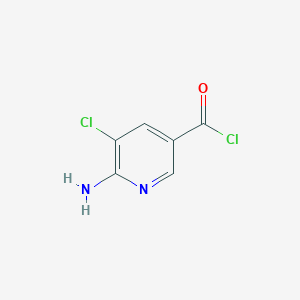

![Thieno[3,2-b]pyridin-6-amine](/img/structure/B44365.png)